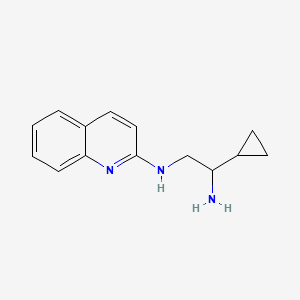
2-Pyrazol-1-ylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazol-1-ylpyridine-4-carboxamide, also known as PP2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PP2 is a small molecule inhibitor that has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying cellular signaling pathways.
Mécanisme D'action
2-Pyrazol-1-ylpyridine-4-carboxamide selectively inhibits the activity of certain protein kinases, including Src family kinases and Abl kinases. By inhibiting these kinases, 2-Pyrazol-1-ylpyridine-4-carboxamide disrupts cellular signaling pathways that are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical effects of 2-Pyrazol-1-ylpyridine-4-carboxamide include the inhibition of protein kinase activity, as well as the modulation of downstream signaling pathways. The physiological effects of 2-Pyrazol-1-ylpyridine-4-carboxamide vary depending on the specific cellular context, but can include inhibition of cell growth and proliferation, modulation of synaptic plasticity and memory formation, and modulation of immune cell activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Pyrazol-1-ylpyridine-4-carboxamide in lab experiments is its selectivity for certain protein kinases, which allows for more precise manipulation of cellular signaling pathways. However, one limitation of using 2-Pyrazol-1-ylpyridine-4-carboxamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving 2-Pyrazol-1-ylpyridine-4-carboxamide. One area of interest is the development of more selective and potent inhibitors of specific protein kinases. Another area of interest is the use of 2-Pyrazol-1-ylpyridine-4-carboxamide in combination with other therapeutic agents to enhance their efficacy. Additionally, there is ongoing research into the potential use of 2-Pyrazol-1-ylpyridine-4-carboxamide in the treatment of various diseases, including cancer and autoimmune disorders.
In conclusion, 2-Pyrazol-1-ylpyridine-4-carboxamide is a valuable tool for studying cellular signaling pathways and has potential applications in various fields of scientific research. Its selectivity for certain protein kinases makes it a valuable tool for manipulating cellular signaling pathways, but its potential off-target effects must be carefully considered when interpreting experimental results. Ongoing research into the development of more selective inhibitors and the potential therapeutic applications of 2-Pyrazol-1-ylpyridine-4-carboxamide is likely to yield further insights into its mechanisms of action and potential applications.
Méthodes De Synthèse
2-Pyrazol-1-ylpyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of pyrazole and pyridine derivatives. The most commonly used method for synthesizing 2-Pyrazol-1-ylpyridine-4-carboxamide involves the reaction of 2-bromo-5-nitropyridine with 3,5-dimethylpyrazole, followed by reduction with palladium on carbon and subsequent reaction with 4-aminobenzoic acid.
Applications De Recherche Scientifique
2-Pyrazol-1-ylpyridine-4-carboxamide has been extensively studied for its potential applications in cancer research, as well as in the fields of neuroscience and immunology. In cancer research, 2-Pyrazol-1-ylpyridine-4-carboxamide has been shown to inhibit the activity of certain protein kinases that are involved in tumor growth and metastasis. In neuroscience, 2-Pyrazol-1-ylpyridine-4-carboxamide has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, 2-Pyrazol-1-ylpyridine-4-carboxamide has been shown to modulate the activity of immune cells, making it a potential therapeutic agent for autoimmune diseases.
Propriétés
IUPAC Name |
2-pyrazol-1-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9(14)7-2-4-11-8(6-7)13-5-1-3-12-13/h1-6H,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLBPZALZAMYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazol-1-ylpyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)
![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)


![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)
![2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7577308.png)

